molecular formula C15H12Cl3NOS B296779 N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide

N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide

Cat. No. B296779
M. Wt: 360.7 g/mol
InChI Key: CIQRZIMWTVOHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide, also known as DDC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the thioamide family of compounds, which are known for their ability to inhibit protein disulfide isomerase (PDI), an enzyme involved in protein folding and secretion.

Mechanism of Action

N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide works by covalently modifying the active site of PDI, which prevents the enzyme from carrying out its normal function. This leads to the accumulation of misfolded proteins, which can then be studied to better understand the mechanisms of protein folding and aggregation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of PDI activity, the induction of endoplasmic reticulum stress, and the activation of the unfolded protein response. These effects can have important implications for the study of protein folding diseases and other cellular processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide is its ability to selectively inhibit PDI activity, which allows researchers to study the effects of PDI inhibition on protein folding and aggregation. However, N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide is not without its limitations, as it can also inhibit other enzymes and cellular processes at high concentrations.

Future Directions

There are a number of future directions for research on N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide and related compounds. One area of interest is the development of more selective PDI inhibitors that can be used to study specific aspects of protein folding and aggregation. Another area of interest is the use of N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide and related compounds as potential therapeutics for protein folding diseases, although further research is needed to determine their safety and efficacy in vivo.

Synthesis Methods

N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide can be synthesized using a variety of methods, including the reaction of 2,6-dichlorobenzyl chloride with thioacetamide in the presence of a base, or the reaction of 2,6-dichlorobenzyl mercaptan with chloroacetyl chloride in the presence of a base. The resulting compound is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and cell biology. It has been shown to inhibit PDI activity in vitro, which can lead to the misfolding and aggregation of proteins. This has important implications for the study of protein folding diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C15H12Cl3NOS

Molecular Weight

360.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C15H12Cl3NOS/c16-11-5-3-6-12(17)10(11)8-21-9-15(20)19-14-7-2-1-4-13(14)18/h1-7H,8-9H2,(H,19,20)

InChI Key

CIQRZIMWTVOHNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CSCC2=C(C=CC=C2Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.